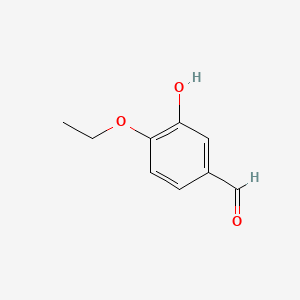

4-Ethoxy-3-hydroxybenzaldehyde

描述

Structure

3D Structure

属性

IUPAC Name |

4-ethoxy-3-hydroxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-2-12-9-4-3-7(6-10)5-8(9)11/h3-6,11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCLVKHGKEGFPJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0062505 | |

| Record name | Benzaldehyde, 4-ethoxy-3-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0062505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2539-53-9 | |

| Record name | 4-Ethoxy-3-hydroxybenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2539-53-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Ethoxy-3-hydroxybenzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002539539 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzaldehyde, 4-ethoxy-3-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzaldehyde, 4-ethoxy-3-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0062505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-ethoxy-3-hydroxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.012 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-ETHOXY-3-HYDROXYBENZALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZXT8NHP4HB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 4 Ethoxy 3 Hydroxybenzaldehyde

Established Synthetic Pathways from Related Aromatic Precursors

The construction of the 4-ethoxy-3-hydroxybenzaldehyde molecule can be efficiently accomplished by leveraging readily available aromatic starting materials. These methods focus on the introduction or modification of functional groups on a pre-existing benzene (B151609) ring.

Modifications of Benzaldehyde (B42025) and Analogues via Ethanolization and Hydroxylation Reactions

While direct ethanolization and hydroxylation of benzaldehyde itself is not a primary route, modifications of related benzaldehyde analogues are pivotal. The synthesis often starts from precursors that already possess some of the required functional groups in the desired positions. For instance, processes have been developed for the preparation of 3-ethoxy-4-hydroxybenzaldehyde (B1662144), also known as ethylvanillin, from related phenolic compounds. google.com These methods can involve selective oxidation and subsequent decarboxylation steps to yield the target 4-hydroxybenzaldehyde (B117250) derivative. google.com

Ethoxylation of 3-Hydroxybenzaldehyde

A direct approach to synthesizing this compound involves the selective ethoxylation of 3-hydroxybenzaldehyde. This method introduces the ethoxy group at the C4 position while preserving the hydroxyl group at C3. The regioselectivity of this reaction is crucial and can be influenced by the choice of reagents and reaction conditions.

Alkylation of 3,4-Dihydroxybenzaldehyde (B13553) with Ethyl Iodide

A common and effective method for the synthesis of this compound is the selective alkylation of 3,4-dihydroxybenzaldehyde (protocatechuic aldehyde). This reaction typically employs an ethylating agent, such as ethyl iodide, in the presence of a base. The key to this synthesis is achieving regioselectivity, favoring the ethoxylation of the hydroxyl group at the C4 position over the C3 position. This selectivity is often accomplished by carefully controlling the reaction conditions, such as the choice of base and solvent. For example, the use of sodium bicarbonate and a catalytic amount of sodium iodide in DMF has been shown to selectively protect the 4-hydroxyl group of 3,4-dihydroxybenzaldehyde. mdpi.com

| Starting Material | Reagent | Product | Yield |

| 3,4-Dihydroxybenzaldehyde | Ethyl Iodide, Base | This compound | Varies |

Selective Demethylation Approaches to this compound

An alternative and widely utilized strategy for the synthesis of this compound involves the selective demethylation of a precursor that contains a methoxy (B1213986) group. This approach is particularly valuable when the starting material, 4-ethoxy-3-methoxybenzaldehyde (B93258), is readily accessible.

Demethylation of 4-Ethoxy-3-methoxybenzaldehyde

The conversion of 4-ethoxy-3-methoxybenzaldehyde to this compound is a key transformation that hinges on the selective cleavage of the methyl ether without affecting the ethyl ether. orgsyn.org This selectivity is achievable due to the differential reactivity of the two ether linkages. 4-Ethoxy-3-methoxybenzaldehyde can be synthesized by the ethylation of vanillin (B372448). nih.govprepchem.com

This demethylation is a facile process that can be carried out in high yield. orgsyn.org The reaction's success often depends on protecting the aldehyde group, for instance, as an ethylene (B1197577) acetal, before performing the demethylation. orgsyn.org

| Precursor | Product | Key Transformation |

| 4-Ethoxy-3-methoxybenzaldehyde | This compound | Selective Demethylation |

Reagents and Reaction Conditions for Demethylation

Several reagents and conditions have been developed for the selective demethylation of aryl methyl ethers. The choice of reagent is critical to ensure the desired selectivity and to achieve a high yield of the product.

One of the most effective reagents for this purpose is lithium diphenylphosphide (LiPPh2) . orgsyn.org This reagent demonstrates a high degree of specificity for cleaving methyl ethers in the presence of ethyl ethers. orgsyn.org The reaction is typically carried out in a suitable solvent like tetrahydrofuran (B95107) (THF) at room temperature. orgsyn.org It is important to note that when the aldehyde functionality is unprotected, two equivalents of the reagent are required, and the yield may be reduced. orgsyn.org

Another class of reagents that can be employed for ether cleavage is Lewis acids, such as boron trifluoride (BF3) and boron tribromide (BBr3). Boron trifluoride etherate, in combination with a nucleophile like sodium iodide, can be used for the dealkylation of ethers. semanticscholar.org The mechanism involves the coordination of the Lewis acid to the ether oxygen, followed by nucleophilic attack on the alkyl group. semanticscholar.orgnih.gov Boron tribromide is a powerful reagent for cleaving aryl methyl ethers, and its mechanism has been studied using density functional theory calculations. nih.gov

| Reagent | Description |

| Lithium Diphenylphosphide (LiPPh2) | A highly specific reagent for the demethylation of methyl aryl ethers, showing excellent selectivity in the presence of ethyl ethers. orgsyn.org |

| Boron Trifluoride (BF3) | A Lewis acid that, in conjunction with a nucleophile, can facilitate the cleavage of ethers. semanticscholar.orgyoutube.commedcraveonline.com |

| Boron Tribromide (BBr3) | A potent reagent for the demethylation of aryl methyl ethers. nih.gov |

Advanced Synthetic Strategies and Catalytic Considerations

The synthesis of this compound, a significant aromatic aldehyde, has been the subject of various synthetic explorations aimed at improving efficiency, yield, and selectivity. Advanced methodologies, including the application of phase-transfer catalysis and meticulous optimization of reaction conditions, have emerged as crucial strategies in achieving these objectives.

Application of Phase-Transfer Catalysis in this compound Synthesis

Phase-transfer catalysis (PTC) represents a powerful tool in organic synthesis, facilitating reactions between reactants located in different immiscible phases. crdeepjournal.org This methodology is particularly advantageous for the synthesis of hydroxybenzaldehydes. The fundamental principle of PTC involves a catalyst, often a quaternary ammonium (B1175870) salt, which transports a reactant from an aqueous phase to an organic phase where the reaction occurs. crdeepjournal.org This technique can lead to increased reaction rates, higher yields, and simplified work-up procedures. phasetransfer.com

In the context of synthesizing substituted hydroxybenzaldehydes, PTC has been effectively employed in reactions such as the Reimer-Tiemann reaction, which introduces a formyl group onto a phenol (B47542) ring. google.com While specific studies detailing the PTC synthesis of this compound are not extensively documented, the principles can be applied from the synthesis of similar structures like salicylaldehyde (B1680747) and p-hydroxybenzaldehyde from phenol. google.com The reaction would involve the reaction of 2-ethoxyphenol (B1204887) (guaiacol ethyl ether) with chloroform (B151607) in a biphasic system of an organic solvent and a concentrated aqueous alkali solution.

The role of the phase-transfer catalyst is to extract the hydroxide (B78521) ion from the aqueous phase into the organic phase, where it can deprotonate the chloroform to generate dichlorocarbene, the reactive species in the Reimer-Tiemann reaction. The choice of catalyst, solvent, and alkali concentration can significantly influence the outcome of the reaction. google.com

Table 1: Potential Components in a Phase-Transfer Catalysis System for this compound Synthesis

| Component | Example | Role in the Reaction |

| Substrate | 2-Ethoxyphenol | The organic reactant to be formylated. |

| Reagent | Chloroform (CHCl₃) | Source of the formyl group (via dichlorocarbene). |

| Aqueous Phase | Concentrated NaOH or KOH solution | Provides the basic medium and hydroxide ions. |

| Organic Phase | Toluene, Dichloromethane | Dissolves the substrate and the catalyst-anion complex. |

| Phase-Transfer Catalyst | Tetrabutylammonium bromide (TBAB) | Transfers the hydroxide ion from the aqueous to the organic phase. |

Optimization of Reaction Conditions for Yield and Selectivity

The successful synthesis of this compound with high yield and selectivity hinges on the careful optimization of several reaction parameters. Drawing parallels from studies on the synthesis of similar compounds like p-hydroxybenzaldehyde, key factors to consider include temperature, catalyst loading, reactant ratios, and reaction time. acs.org

The molar ratio of the alkali (like NaOH) to the phenolic substrate is a critical parameter. For instance, in the oxidation of p-cresol (B1678582) to p-hydroxybenzaldehyde, a maximum selectivity was achieved at a specific molar ratio of NaOH to the substrate. A similar optimization would be necessary for the synthesis of this compound to maximize the desired product and minimize potential side reactions.

Furthermore, the choice of catalyst and its concentration directly impacts the reaction rate and efficiency. In heterogeneous catalytic systems, factors such as the catalyst support and the ratio of metal components can be fine-tuned to achieve optimal performance. For PTC, the structure and concentration of the catalyst are crucial variables.

Table 2: Key Reaction Parameters for Optimization in the Synthesis of this compound

| Parameter | Range for Optimization | Potential Impact on Yield and Selectivity |

| Temperature | 40 - 100 °C | Affects reaction rate and byproduct formation. |

| Catalyst Loading | 0.5 - 5 mol% | Influences reaction kinetics; higher loading can increase rate but also cost. |

| Alkali Concentration | 20 - 60% (w/w) | Can affect the reaction rate and the recovery of unreacted phenol. google.com |

| Substrate to Reagent Ratio | 1:1 to 1:5 | Optimizing this ratio is crucial to ensure complete conversion and minimize waste. |

| Stirring Speed | 500 - 1500 rpm | Important in biphasic systems to ensure efficient mass transfer between phases. |

By systematically varying these parameters, it is possible to identify the optimal conditions that afford this compound in high yield and purity.

Chemical Reactivity and Derivatization of 4 Ethoxy 3 Hydroxybenzaldehyde

Reaction Mechanisms and Functional Group Transformations

The chemical persona of 4-ethoxy-3-hydroxybenzaldehyde is defined by the interplay of its aldehyde and hydroxyl groups. These groups can undergo a variety of transformations, allowing for the synthesis of diverse molecular architectures.

The aldehyde group is the most reactive site for nucleophilic addition and is readily transformed through several key reactions.

Oxidation: The aldehyde functional group can be oxidized to the corresponding carboxylic acid, 4-ethoxy-3-hydroxybenzoic acid. This transformation can be achieved using various oxidizing agents. For instance, studies on the similar compound 4-hydroxybenzaldehyde (B117250) have shown that it can be oxidized by reagents like potassium permanganate (B83412) under acidic conditions.

Reduction: The aldehyde group is easily reduced to a primary alcohol, yielding 4-ethoxy-3-hydroxybenzyl alcohol. A common and efficient method for this reduction is the use of sodium borohydride (B1222165) (NaBH₄) in an alkaline solution. The reaction proceeds via nucleophilic attack of the hydride ion (H⁻) from the borohydride on the electrophilic carbonyl carbon of the aldehyde. Subsequent protonation of the resulting alkoxide intermediate yields the primary alcohol.

Condensation Reactions: The aldehyde group readily participates in condensation reactions, forming new carbon-carbon or carbon-nitrogen bonds. A notable example is the Knoevenagel condensation, a reaction between a carbonyl group and an active methylene (B1212753) compound. While direct studies on this compound are specific, extensive research on the closely related vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde) demonstrates this reactivity. For example, vanillin undergoes Knoevenagel condensation with compounds like malonic acid or ethyl cyanoacetate, typically in the presence of a weak base catalyst such as piperidine (B6355638) or proline. This reaction leads to the formation of α,β-unsaturated systems, which are valuable intermediates in further synthesis.

Table 1: Key Reactions of the Aldehyde Group

| Reaction Type | Reagent Example | Product Functional Group |

| Oxidation | Potassium Permanganate (KMnO₄) | Carboxylic Acid |

| Reduction | Sodium Borohydride (NaBH₄) | Primary Alcohol |

| Condensation | Malonic Acid / Piperidine | α,β-Unsaturated Acid |

The phenolic hydroxyl group imparts acidic properties to the molecule and is a key site for substitution reactions and intermolecular interactions.

Hydrogen Bonding: The hydroxyl group can act as both a hydrogen bond donor and acceptor, leading to intermolecular associations. Furthermore, studies on the related 4-ethoxybenzaldehyde (B43997) have provided evidence for the formation of C-H···O hydrogen bonds, where the carbonyl oxygen acts as the acceptor. These interactions can influence the physical properties and reactivity of the compound in different phases.

Etherification: The hydroxyl group can be converted into an ether through reactions like the Williamson ether synthesis. This involves deprotonation of the hydroxyl group with a base to form a phenoxide ion, which then acts as a nucleophile to attack an alkyl halide. This reaction allows for the introduction of various alkyl or aryl groups at this position, further modifying the molecule's properties. For example, the hydroxyl group of vanillin has been alkylated with reagents such as 2-chloro-N,N-dimethylethylamine hydrochloride to synthesize precursors for more complex molecules.

Synthesis of Complex Organic Molecules Utilizing this compound

The dual reactivity of this compound makes it a valuable building block for the construction of more complex and biologically significant molecules.

This compound and its derivatives are important intermediates in the pharmaceutical industry. The core structure is a scaffold that can be modified to create a variety of biologically active compounds. The related compound, vanillin, and its derivatives are known to be precursors for molecules with a wide range of pharmacological activities, including anticancer, antioxidant, and antimicrobial properties.

In the dye industry, this compound is used as a coupling component in the synthesis of azo dyes. The process typically involves the diazotization of a primary aromatic amine, followed by coupling the resulting diazonium salt with an alkaline solution of ethyl vanillin. The electron-donating hydroxyl and ethoxy groups on the benzene (B151609) ring activate it towards electrophilic attack by the diazonium ion, resulting in the formation of a colored azo compound. nih.gov

One of the most significant reactions of the aldehyde group in this compound is its condensation with primary amines to form Schiff bases, also known as imines. This reaction involves the nucleophilic addition of the amine to the aldehyde carbonyl group, followed by the elimination of a water molecule to form the characteristic azomethine (-C=N-) group.

The synthesis is often carried out by refluxing equimolar amounts of this compound and a primary amine in a solvent like ethanol. These Schiff base derivatives are of great interest in coordination chemistry as they can act as ligands, forming stable complexes with various metal ions. For instance, a Schiff base named 2-((3-ethoxy-4-hydroxybenzylidene) amino) benzoic acid was synthesized by reacting this compound with anthranilic acid, and its subsequent complexation with various metal ions was studied. mdpi.com

Table 2: Examples of Amines Used for Schiff Base Synthesis with Vanillin Analogues

| Amine Reactant | Resulting Schiff Base Application Area |

| Anthranilic Acid | Metal Complexation, Biological Activity Studies |

| Various Aromatic Amines | Antimicrobial Agents |

| L-Glycine | Antimicrobial Metal Complexes |

| 4,4'-Diaminodiphenyl Ether | Metal Ion Detection |

Vanillin and its derivatives, including this compound, have emerged as important scaffolds in the design and synthesis of anti-tumor agents. Their structural simplicity and modifiable functional groups allow for the creation of derivatives with potent biological activity. mdpi.com

A significant area of research is the synthesis of analogues of combretastatin (B1194345), a natural product known for its potent anti-cancer properties, particularly its ability to inhibit tubulin polymerization. nih.gov The basic structure of combretastatin A-4, a powerful antimitotic agent, features two substituted benzene rings connected by a cis-alkene bridge. The substituted benzaldehyde (B42025) moiety of compounds like vanillin or ethyl vanillin can serve as one of these ring systems. Synthetic strategies often involve reactions like the Wittig or Perkin condensation to form the stilbene (B7821643) (diphenyl ethene) core structure characteristic of combretastatins. By modifying the substituents on the aromatic rings and the nature of the bridge, chemists can develop novel analogues with improved properties, such as enhanced solubility and greater cytotoxic activity against various cancer cell lines. nih.govnih.gov For example, vanillin derivatives have been incorporated into various heterocyclic structures and hybrid molecules that have demonstrated promising anti-cancer effects against cell lines such as breast cancer (MCF-7) and colorectal cancer. nih.govresearchgate.net

Poly-pyrrole Derivative Synthesis for Advanced Sensor Development

The strategic incorporation of functional molecules into conductive polymer chains represents a significant advancement in the development of highly selective and sensitive sensor technologies. In this context, the synthesis of polypyrrole (PPy) derivatives incorporating this compound has been explored for the fabrication of advanced electrochemical sensors. This approach leverages the inherent conductivity and environmental stability of the polypyrrole backbone, while the substituted benzaldehyde moiety introduces specific recognition sites, enhancing the sensor's affinity and selectivity towards target analytes.

The copolymerization of pyrrole (B145914) with this compound can be achieved through both chemical and electrochemical methods, yielding a functionalized polymer with tailored properties for sensor applications. The resulting copolymer, poly(this compound-co-pyrrole), combines the advantageous characteristics of both monomeric units.

Chemical Synthesis and Characterization

One viable route for the synthesis of poly(this compound-co-pyrrole) involves a chemical oxidative polymerization. This method is analogous to the synthesis of similar copolymers, such as poly[(pyrrole-2,5-diyl)-co-(4-hydroxylbenzylidene)]. In a typical procedure, equimolar amounts of pyrrole and this compound are dissolved in a suitable organic solvent, such as chloroform (B151607) or dichloromethane. An oxidizing agent, typically ferric chloride (FeCl₃), is then added to initiate the polymerization process. The reaction proceeds at room temperature with continuous stirring. The resulting copolymer is then precipitated, filtered, and washed to remove any unreacted monomers and oxidant residues.

The successful synthesis and composition of the copolymer can be confirmed through various spectroscopic techniques. Fourier-transform infrared (FTIR) spectroscopy is expected to show characteristic peaks for both pyrrole and this compound units within the polymer structure. Nuclear magnetic resonance (NMR) spectroscopy can further elucidate the copolymer structure and the ratio of the two monomer units.

| Spectroscopic Technique | Expected Observations for Poly(this compound-co-pyrrole) |

| FTIR | Peaks corresponding to N-H stretching of the pyrrole ring, C=O stretching of the aldehyde group, and C-O stretching of the ethoxy and hydroxyl groups. |

| ¹H NMR | Resonances corresponding to the protons of the pyrrole ring, the aromatic ring of the benzaldehyde derivative, the aldehyde proton, and the ethoxy group protons. |

| UV-Vis | Absorption bands indicating the π-π* transitions within the conjugated polypyrrole backbone, potentially shifted due to the incorporation of the benzaldehyde derivative. |

Electrochemical Synthesis for Sensor Fabrication

For the direct fabrication of sensor electrodes, electrochemical polymerization is a highly effective method. This technique allows for the in-situ deposition of the copolymer film onto the electrode surface, providing excellent adhesion and control over the film thickness. The electropolymerization is typically carried out in an electrochemical cell containing a solution of pyrrole, this compound, and a supporting electrolyte. By applying a specific potential, the monomers are oxidized and copolymerized onto the working electrode.

The electrochemical behavior of the resulting poly(this compound-co-pyrrole) modified electrode can be investigated using cyclic voltammetry (CV). The cyclic voltammograms would be expected to show redox peaks characteristic of the polypyrrole backbone, indicating the electrochemical activity of the synthesized copolymer film.

Sensor Performance and Research Findings

The incorporation of this compound into the polypyrrole matrix is anticipated to create specific recognition sites for target analytes, thereby enhancing the sensor's selectivity and sensitivity. The hydroxyl and ethoxy groups on the benzaldehyde moiety can participate in hydrogen bonding and other intermolecular interactions with specific analytes.

Research on similar polypyrrole-based sensors functionalized with substituted benzaldehydes has demonstrated their potential in detecting various analytes, including metal ions and organic molecules. For instance, a study on a new copolymer of vanillin (a structurally similar compound) and pyrrole highlighted its semiconductor properties, which are crucial for sensor applications. The energy gap of such copolymers can be tuned by doping, which influences their conductivity and sensing response.

The performance of a hypothetical sensor based on poly(this compound-co-pyrrole) can be evaluated by monitoring changes in its electrochemical signal (e.g., current or potential) upon exposure to a target analyte. Key performance metrics include sensitivity, selectivity, limit of detection (LOD), and response time.

| Sensor Performance Metric | Anticipated Characteristics for a Poly(this compound-co-pyrrole) Sensor |

| Sensitivity | High sensitivity is expected due to the specific binding sites provided by the functional monomer. |

| Selectivity | Enhanced selectivity towards analytes capable of interacting with the hydroxyl and ethoxy groups. |

| Limit of Detection (LOD) | A low limit of detection is anticipated, enabling the detection of trace amounts of the target analyte. |

| Response Time | A rapid response time is a likely characteristic due to the direct interaction at the electrode-solution interface. |

Biological and Pharmacological Activities of 4 Ethoxy 3 Hydroxybenzaldehyde and Its Derivatives

Antioxidant Mechanisms and Radical Scavenging Properties

4-Ethoxy-3-hydroxybenzaldehyde has demonstrated notable antioxidant properties in various in vitro and in vivo studies. Its ability to counteract oxidative stress is a key aspect of its biological activity.

Research has systematically evaluated the antioxidant capacity of ethyl vanillin (B372448) in comparison to vanillin and other analogues through multiple assay systems. In the oxygen radical absorbance capacity (ORAC) assay, both ethyl vanillin and vanillin exhibited stronger antioxidant effects than their corresponding alcohol (vanillyl alcohol) and acid (vanillic acid) forms. nih.gov However, in other model radical assays, the antioxidant activities of vanillyl alcohol and vanillic acid were superior. nih.gov The antioxidant activity of ethyl vanillin was found to be significantly more potent than that of vanillin in an oxidative hemolysis inhibition assay. nih.gov

The mechanism behind the antioxidant activity of phenolic compounds like this compound is often attributed to their ability to donate a hydrogen atom from their hydroxyl group to free radicals, thereby neutralizing them. This action is influenced by the bond dissociation enthalpy of the phenolic O-H bond.

Further in vivo studies have shown that oral administration of ethyl vanillin to mice led to an increase in the plasma concentration of its metabolite, ethyl vanillic acid, which effectively enhanced the antioxidant activity in the plasma. nih.gov This suggests that the antioxidant benefits of this compound may be more significant in a biological context than previously understood. nih.gov

Table 1: Comparative Antioxidant Activity of this compound (Ethyl Vanillin) and Related Compounds

| Compound | Oxygen Radical Absorbance Capacity (ORAC) Assay | Oxidative Hemolysis Inhibition Assay |

|---|---|---|

| This compound | Stronger than vanillyl alcohol and vanillic acid nih.gov | Much stronger than vanillin nih.gov |

| Vanillin | Stronger than vanillyl alcohol and vanillic acid nih.gov | Weaker than ethyl vanillin nih.gov |

| Vanillyl Alcohol | Weaker than ethyl vanillin and vanillin nih.gov | Not specified |

| Vanillic Acid | Weaker than ethyl vanillin and vanillin nih.gov | Not specified |

Anti-inflammatory Effects and Associated Cellular Pathways

This compound has been shown to possess anti-inflammatory properties, which are linked to its ability to modulate specific cellular pathways involved in the inflammatory response.

In studies using lipopolysaccharide (LPS)-activated RAW264.7 macrophage cells, a common in vitro model for inflammation, ethyl vanillin demonstrated the ability to suppress the production of nitric oxide (NO). nih.gov This effect was associated with the inhibition of the induction of inducible nitric oxide synthase (iNOS), a key enzyme responsible for the production of large amounts of NO during inflammation. nih.gov

Interestingly, while ethyl vanillin was effective in inhibiting iNOS induction, it did not suppress the induction of cyclooxygenase-2 (COX-2) in the same LPS-activated macrophage model. nih.gov COX-2 is another critical enzyme in the inflammatory cascade, responsible for the synthesis of prostaglandins. This differential effect on iNOS and COX-2 suggests a specific mechanism of anti-inflammatory action.

Table 2: Effect of this compound (Ethyl Vanillin) on Inflammatory Markers in LPS-Activated Macrophages

| Inflammatory Marker | Effect of this compound |

|---|---|

| Nitric Oxide (NO) Production | Suppressed nih.gov |

| Inducible Nitric Oxide Synthase (iNOS) Induction | Suppressed nih.gov |

| Cyclooxygenase-2 (COX-2) Induction | Not suppressed nih.gov |

| Reactive Oxygen Species (ROS) Level | Diminished nih.gov |

Antimicrobial Efficacy: Antibacterial and Antifungal Investigations

Derivatives of this compound have been synthesized and evaluated for their antimicrobial efficacy, demonstrating potential as both antibacterial and antifungal agents.

A derivative of this compound, specifically 9-(3-ethoxy-4-hydroxyphenyl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione, has shown very strong antibacterial activity against Staphylococcus epidermidis, with an inhibition zone of 23.38 mm. aip.org The substitution of a methoxy (B1213986) group with an ethoxy group in related xanthene derivatives was found to enhance their antibacterial activity. aip.org

In another study, various oxime esters of 3-ethoxy-4-hydroxybenzaldehyde (B1662144) were synthesized and tested against several bacterial and fungal strains. The results indicated that these compounds possess significant antimicrobial properties.

The antibacterial activity of these derivatives is influenced by the lipophilicity of the compounds, with those bearing longer alkyl chains showing better activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), with Minimum Inhibitory Concentration (MIC) values ranging from 2-16 μg/ml. researchgate.net

Table 3: Antimicrobial Activity of a this compound Derivative

| Derivative | Microorganism | Activity |

|---|---|---|

| 9-(3-ethoxy-4-hydroxyphenyl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione | Staphylococcus epidermidis | Very Strong (23.38 mm inhibition zone) aip.org |

| Oxime esters with long alkyl chains | Gram-positive bacteria (including MRSA) | MIC = 2-16 μg/ml researchgate.net |

| Oxime esters with long alkyl chains | Candida | MIC = 2-64 μg/ml researchgate.net |

Antineoplastic and Apoptosis-Inducing Properties in Cancer Research

This compound has been investigated for its potential in cancer research, with studies indicating that it can induce cellular stress and apoptosis in certain cell lines.

In human proximal tubule (HK-2) cells, exposure to ethyl vanillin led to an increase in the endoplasmic reticulum (ER) stress marker C/EBP homologous protein (CHOP) after 48 hours. nih.govnih.gov CHOP is known to be involved in initiating apoptosis when ER stress is prolonged or severe. In the same study, an increasing trend for cleaved caspase-3, a key executioner of apoptosis, was detected after 24 hours of exposure, although this trend decreased after 48 hours. nih.govnih.gov

Another study reported that ethyl vanillin has a protective effect in PC12 cells against apoptosis induced by β-amyloid aggregates, a hallmark of Alzheimer's disease. researchgate.net This protective effect was attributed to the attenuation of caspase-3 activation and an increase in the Bcl-2/Bax ratio, which is a critical regulator of apoptosis. researchgate.net

These findings suggest that this compound can modulate apoptotic pathways, although its specific effects may be cell-type and context-dependent.

Table 4: Effects of this compound (Ethyl Vanillin) on Apoptotic Markers

| Cell Line | Marker | Observation |

|---|---|---|

| Human proximal tubule (HK-2) cells | C/EBP homologous protein (CHOP) | Increased expression after 48 hours nih.govnih.gov |

| Human proximal tubule (HK-2) cells | Cleaved Caspase-3 | Increasing trend at 24 hours, decreasing trend at 48 hours nih.govnih.gov |

| PC12 cells (in the context of Aβ-induced toxicity) | Caspase-3 Activation | Attenuated researchgate.net |

| PC12 cells (in the context of Aβ-induced toxicity) | Bcl-2/Bax Ratio | Increased researchgate.net |

Interactions with Biological Systems and Enzymatic Studies

The biological activity of this compound also involves its interaction with specific enzymes and transport systems within the body.

Horse liver alcohol dehydrogenase (LADH) is a zinc-dependent enzyme known for its broad substrate specificity, catalyzing the reversible oxidation of a wide variety of primary and secondary alcohols to their corresponding aldehydes and ketones. proteopedia.org The enzyme is active on numerous substrates, including benzyl (B1604629) alcohol and benzaldehyde (B42025). proteopedia.org

There is currently a lack of available scientific literature and research data regarding the direct interaction of this compound with nucleoside transporters, including the sodium-dependent nucleoside transporter 2 (hCNT2). Therefore, its role as an inhibitor of these transporters has not been established.

Evaluation of Therapeutic Potential and Drug Lead Development of this compound and Its Derivatives Lacks Sufficient Research Data

A comprehensive review of scientific literature reveals a significant gap in the dedicated research concerning the therapeutic potential and drug lead development of this compound. While its isomer, 3-ethoxy-4-hydroxybenzaldehyde (ethyl vanillin), and the related compound 4-hydroxybenzaldehyde (B117250) have been the subjects of various pharmacological studies, data focusing solely on this compound remains limited.

Preliminary findings suggest that this compound may possess some biological activities of interest. For instance, it has been noted for its in vitro antifungal properties. biosynth.com Additionally, its role as a synthetic precursor for other compounds, such as combretastatin (B1194345) A-4, indicates its utility in chemical synthesis that could lead to therapeutically relevant molecules. biosynth.com Combretastatin A-4 is known for its effects on cancer cells, suggesting a potential, albeit indirect, link to anticancer research.

In contrast, its isomer, ethyl vanillin, has been investigated for various properties, including antioxidant and anti-inflammatory activities. fishersci.com Similarly, 4-hydroxybenzaldehyde has been studied for its potential therapeutic applications. The therapeutic promise of these related compounds underscores the potential of the benzaldehyde scaffold in drug discovery. However, direct extrapolation of these findings to this compound is not scientifically rigorous without specific supporting data.

The development of a drug lead involves a systematic process of identifying and optimizing a compound's therapeutic effects. This process relies on a solid foundation of preclinical data. The current body of research on this compound does not provide sufficient evidence to fully assess its therapeutic potential or to justify its advancement as a drug lead. Further focused research, including biological screening and mechanistic studies, is essential to elucidate the pharmacological profile of this compound and to determine its viability for future drug development endeavors.

Due to the limited specific research on this compound, a data table on its detailed research findings cannot be generated at this time.

Applications in Chemical Science and Technology

Role in Flavor and Aroma Science: Influence on Volatilome Profiles

Given the significant impact of ethyl vanillin (B372448) on flavor profiles, it is plausible that 4-Ethoxy-3-hydroxybenzaldehyde possesses its own distinct aroma characteristics that could influence the volatilome of complex mixtures like coffee. The volatilome, which is the complete set of volatile organic compounds emitted by an organism or food product, is critical to the consumer's sensory experience. The analysis of such compounds is often carried out using techniques like headspace gas chromatography-mass spectrometry (HS-GC-MS). jeol.comamazonaws.com The presence of compounds like this compound, even in trace amounts, could contribute to the nuanced aromatic notes that define the quality and character of coffee and other food products.

Integration in Advanced Sensor Technologies: Electronic Noses for Quality Assessment

This compound has been utilized in the development of advanced sensor technologies, specifically in the fabrication of electronic noses for the quality assessment of food products. An electronic nose is a device designed to detect and discriminate between complex odors using an array of chemical sensors.

In the context of meat spoilage detection, a polymer derived from this compound has been employed as a coating for quartz crystal microbalance (QCM) sensors within an electronic nose system. This specific sensor, designated as Poly[(2-ylmethyl)-2-2ethoxyphenol]-1H-pyrrole, is part of an array of sensors that respond to the volatile organic compounds (VOCs) released by meat as it spoils. The pattern of responses from the sensor array creates a unique "fingerprint" for the aroma of the meat at different stages of freshness. By analyzing these fingerprints, the electronic nose can be trained to distinguish between fresh, semi-fresh, and spoiled meat, offering a rapid and non-destructive method for quality control.

Table 1: Application of this compound in Electronic Nose Technology for Meat Spoilage Detection

| Sensor Technology | Role of this compound | Application | Principle of Detection |

| Quartz Crystal Microbalance (QCM) Electronic Nose | Precursor for the synthesis of a poly-pyrrole polymer derivative used as a sensor coating. | Detection of spoilage in vacuum-packaged beef. | The sensor array, including the one derived from this compound, detects volatile organic compounds (VOCs) released during meat spoilage. The resulting signal pattern is analyzed to determine the degree of spoilage. |

Precursor and Intermediate in Liquid Crystal Research and Design

In the field of materials science, substituted benzaldehydes are valuable precursors for the synthesis of thermotropic liquid crystals, particularly through the formation of Schiff bases. Liquid crystals are a state of matter that has properties between those of a conventional liquid and those of a solid crystal. This compound, with its rigid core and functional groups, is a suitable starting material for creating these advanced materials.

The synthesis of Schiff base liquid crystals often involves the condensation reaction between an aldehyde and a primary amine. The resulting imine linkage (-CH=N-) contributes to the linearity and rigidity of the molecule, which are crucial for the formation of liquid crystalline phases. Researchers have successfully synthesized various Schiff base compounds with liquid crystalline properties using substituted hydroxybenzaldehydes. nih.govenvironmentaljournals.org The specific substituents on the benzaldehyde (B42025) ring, such as the ethoxy and hydroxyl groups in this compound, influence the mesomorphic properties of the final liquid crystal, including the temperature range and type of liquid crystal phase (e.g., nematic, smectic). These materials have potential applications in optical devices and sensors. jeol.comrsc.org

Formulation Component in Cosmetic and Personal Care Products

Derivatives of this compound have found applications in the cosmetic and personal care industry. For instance, a L'Oréal patent describes the use of 4-(3-ethoxy-4-hydroxyphenyl)-2-butanone, a derivative of the title compound, as a synergistic preserving agent in hair cosmetic compositions to protect them from microbial contamination.

Furthermore, the structural isomer 3-ethoxy-4-hydroxybenzaldehyde (B1662144) (ethyl vanillin) is used in cosmetics for its pleasant and long-lasting fragrance. wikipedia.org This indicates that compounds with this core structure are considered safe and effective for use in personal care products. The applications in this sector leverage both the aromatic and potential antimicrobial properties of these compounds.

Utility as Reference Standards in Pharmaceutical Research and Development

This compound serves as a reference standard in pharmaceutical research and development. Analytical reference standards are highly purified compounds used to confirm the identity, purity, and concentration of active pharmaceutical ingredients (APIs) and their intermediates. The availability of a well-characterized standard like this compound is crucial for the accuracy and reliability of analytical methods used in drug discovery, development, and quality control.

Moreover, 4-hydroxybenzaldehyde (B117250) derivatives are recognized as important intermediates in the synthesis of various medicines. wikipedia.orggoogle.com The structural motif present in this compound can be found in more complex molecules with therapeutic properties, making it a valuable building block for medicinal chemists.

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework of 4-Ethoxy-3-hydroxybenzaldehyde. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom, allowing for unambiguous structural assignment.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound exhibits characteristic signals corresponding to the aldehydic proton, the aromatic protons, and the protons of the ethoxy group. The aldehydic proton typically appears as a singlet in the downfield region, around 9.8 ppm. The aromatic protons show a splitting pattern consistent with a 1,2,4-trisubstituted benzene (B151609) ring. The ethoxy group gives rise to a triplet and a quartet, corresponding to the methyl and methylene (B1212753) protons, respectively.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides insights into the carbon skeleton of the molecule. The carbonyl carbon of the aldehyde group resonates at a characteristic downfield shift. The aromatic carbons show distinct signals based on their substitution and position on the ring. The two carbons of the ethoxy group are also readily identified in the aliphatic region of the spectrum.

| Proton (¹H) | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Assignment |

| Aldehydic H | ~9.8 | s | - | -CHO |

| Aromatic H | Data not available | - | - | Ar-H |

| Aromatic H | Data not available | - | - | Ar-H |

| Aromatic H | Data not available | - | - | Ar-H |

| Methylene H | ~4.1 | q | ~7.0 | -OCH₂CH₃ |

| Methyl H | ~1.4 | t | ~7.0 | -OCH₂CH₃ |

| Carbon (¹³C) | Chemical Shift (ppm) | Assignment |

| Carbonyl C | ~191 | -CHO |

| Aromatic C | Data not available | Ar-C |

| Aromatic C | Data not available | Ar-C |

| Aromatic C | Data not available | Ar-C |

| Aromatic C | Data not available | Ar-C |

| Aromatic C | Data not available | Ar-C |

| Aromatic C | Data not available | Ar-C |

| Methylene C | ~64 | -OCH₂CH₃ |

| Methyl C | ~15 | -OCH₂CH₃ |

Mass Spectrometry (MS) Techniques: GC-MS and Headspace Analysis for Volatile Compound Profiling

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS): In GC-MS analysis, the sample is first vaporized and separated based on its volatility and interaction with a stationary phase in a gas chromatograph. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum shows the mass-to-charge ratio (m/z) of the molecular ion and its various fragments. The fragmentation pattern of this compound is influenced by the presence of the aldehyde, hydroxyl, and ethoxy groups, as well as the stable aromatic ring. Common fragmentation pathways for aromatic aldehydes involve the loss of a hydrogen atom (M-1) or the formyl group (M-29).

Headspace Analysis: Headspace analysis is a technique used to analyze the volatile organic compounds (VOCs) present in the vapor phase above a solid or liquid sample. This is particularly relevant for profiling the aroma and flavor compounds associated with a substance. Headspace GC-MS of this compound can be employed to identify and quantify any volatile impurities or degradation products, providing insights into its purity and stability.

| Fragment Ion (m/z) | Proposed Structure/Loss |

| 166 | [M]⁺ (Molecular Ion) |

| 165 | [M-H]⁺ |

| 137 | [M-CHO]⁺ |

| 123 | [M-C₂H₅O]⁺ or [M-CH₃-CO]⁺ |

| 109 | Further fragmentation |

| 95 | Further fragmentation |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Structure Analysis

Vibrational and electronic spectroscopies provide valuable information about the functional groups and conjugated systems within a molecule.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The resulting spectrum displays absorption bands at specific wavenumbers, corresponding to different functional groups. The IR spectrum of this compound will show characteristic absorption bands for the hydroxyl (-OH) group, the aldehydic C-H bond, the carbonyl (C=O) group of the aldehyde, the C-O bonds of the ether and phenol (B47542), and the C=C bonds of the aromatic ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The presence of the conjugated aromatic ring and the carbonyl group in this compound gives rise to characteristic absorption bands in the UV region. The position and intensity of these bands are sensitive to the solvent used and the presence of substituents on the aromatic ring.

| Vibrational Mode | Wavenumber (cm⁻¹) |

| O-H Stretch (Phenolic) | ~3200-3600 (broad) |

| C-H Stretch (Aldehydic) | ~2720 and ~2820 |

| C=O Stretch (Aldehydic) | ~1670-1700 |

| C=C Stretch (Aromatic) | ~1500-1600 |

| C-O Stretch (Ether & Phenol) | ~1030-1250 |

| Transition | λmax (nm) in Ethanol |

| π → π | ~230 |

| n → π | ~275 |

| π → π* | ~310 |

Note: The IR data is based on typical ranges for the respective functional groups. The UV-Vis data is based on a study of the structurally similar isomer, 3-ethoxy-4-hydroxybenzaldehyde (B1662144), in ethanol.

X-ray Crystallography and Solid-State Analytical Methods

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions.

While specific crystallographic data for this compound was not found in the performed searches, a detailed crystal structure analysis has been reported for its isomer, 3-ethoxy-4-hydroxybenzaldehyde (ethyl vanillin). researchgate.net The study revealed that in the solid state, the molecule is nearly planar. The crystal packing is characterized by intermolecular hydrogen bonding between the phenolic hydroxyl group of one molecule and the carbonyl oxygen of an adjacent molecule, forming chain-like structures. It is plausible that this compound would exhibit similar solid-state characteristics, including planarity and hydrogen bonding capabilities, though its specific crystal packing and unit cell parameters would differ. The lack of specific crystallographic data for this compound suggests it may be a less commonly synthesized or studied isomer compared to 3-ethoxy-4-hydroxybenzaldehyde.

| Parameter | Value (for 3-Ethoxy-4-hydroxybenzaldehyde) |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 13.365 (3) |

| b (Å) | 7.9350 (16) |

| c (Å) | 15.651 (3) |

| β (°) | 115.02 (3) |

| Volume (ų) | 1504.1 (6) |

| Z | 8 |

Note: The crystallographic data presented is for the isomer 3-ethoxy-4-hydroxybenzaldehyde and is provided for comparative purposes due to the absence of data for the requested compound.

Computational and Theoretical Investigations of 4 Ethoxy 3 Hydroxybenzaldehyde

Molecular Modeling and Docking Studies for Biological Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to understand how a ligand, such as 4-Ethoxy-3-hydroxybenzaldehyde or its derivatives, might interact with a biological target, typically a protein or enzyme.

These studies are crucial in drug discovery for identifying potential therapeutic targets and understanding the molecular basis of a compound's activity. For instance, Schiff base complexes derived from 3-ethoxy-4-hydroxybenzaldehyde (B1662144) have been evaluated as potential inhibitors of specific enzymes through molecular docking. One study investigated new Co(II) Schiff base complexes and their interactions with VEGFR-2, a key target in cancer therapy. The results suggested that these compounds could act as potential VEGFR-2 kinase inhibitors researchgate.net.

Similarly, derivatives of this compound have been docked with other proteins to explore their inhibitory potential. In a study on (E)-N'-(3-ethoxy-4-hydroxybenzylidene)isonicotinohydrazide (3E4HBINH), a derivative of ethylvanillin, molecular docking was used to investigate its potential as an inhibitor for proteins associated with Alzheimer's disease researchgate.net. Such studies typically analyze the binding energy and the specific interactions (like hydrogen bonds and hydrophobic interactions) between the ligand and the amino acid residues in the active site of the target protein. A lower binding energy generally indicates a more stable and favorable interaction.

| Ligand/Complex | Target Protein | Predicted Activity | Reference |

| Co(II) Schiff base complexes of 3-ethoxy-4-hydroxybenzaldehyde | VEGFR-2 | Kinase inhibition | researchgate.net |

| (E)-N'-(3-ethoxy-4-hydroxybenzylidene)isonicotinohydrazide | Proteins related to Alzheimer's disease | Enzyme inhibition | researchgate.net |

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules. These methods provide detailed information about molecular geometry, vibrational frequencies, and the distribution of electrons, which are fundamental to understanding a molecule's stability and reactivity.

For this compound, DFT calculations have been used to determine its optimized molecular structure, including bond lengths and angles. These theoretical parameters are often compared with experimental data from techniques like X-ray diffraction to validate the computational model rasayanjournal.co.in.

A key aspect of these studies is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more reactive, as it requires less energy to be excited. The HOMO-LUMO gap for this compound has been calculated to be 4.0319 eV researchgate.net.

Molecular Electrostatic Potential (MEP) maps are another valuable output of quantum chemical calculations. These maps visualize the charge distribution on the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is critical for predicting how the molecule will interact with other reagents and biological receptors rasayanjournal.co.in.

| Computational Method | Basis Set | Calculated Property | Value | Reference |

| DFT (B3LYP) | 6-311G(d,p) | Optimized Geometry | Bond lengths, angles | rasayanjournal.co.in |

| DFT (B3LYP) | 6-311G(d,p) | HOMO-LUMO Energy Gap | 4.0319 eV | researchgate.net |

| DFT | - | Molecular Electrostatic Potential (MEP) | Charge distribution map | rasayanjournal.co.in |

Elucidation of Reaction Mechanisms Through Computational Methods

Computational chemistry is a vital tool for elucidating the step-by-step pathways of chemical reactions, known as reaction mechanisms. By calculating the energies of reactants, transition states, and products, researchers can map out the most likely route for a reaction and understand the factors that control its rate and outcome. These studies can reveal intricate details about bond-breaking and bond-forming processes that are often difficult to observe experimentally escholarship.orgrsc.org.

While specific studies detailing the reaction mechanisms of this compound itself are not extensively reported in the provided context, the methods are broadly applicable. For example, computational techniques can be used to study the synthesis of its derivatives, such as Schiff bases or hydrazones researchgate.netnih.gov. This would involve modeling the reaction between this compound and an amine or hydrazine, respectively.

The process would typically involve:

Geometry Optimization: Calculating the lowest energy structures of the reactants, intermediates, transition states, and products.

Transition State Searching: Locating the highest energy point along the reaction coordinate, which represents the energy barrier that must be overcome for the reaction to proceed.

Frequency Calculations: Confirming the nature of the stationary points (i.e., minima for reactants and products, and a first-order saddle point for a transition state) and calculating thermodynamic properties.

These calculations provide quantitative data, such as activation energies, which help in predicting reaction feasibility and kinetics.

In Silico Prediction of Potential Biological Activities and ADME Properties

In silico methods are increasingly used in the early stages of drug development to predict a compound's pharmacokinetic properties, commonly referred to as ADME (Absorption, Distribution, Metabolism, and Excretion). These predictions help to identify candidates with favorable drug-like properties and flag potential issues before costly and time-consuming experimental studies are undertaken.

For derivatives of this compound, in silico ADME evaluations have been performed to assess their potential as drug candidates researchgate.net. These predictions are often based on established rules and models, such as Lipinski's Rule of Five, which relates a compound's physicochemical properties to its likelihood of being an orally active drug.

The predicted properties typically include:

Absorption: Parameters like human intestinal absorption and cell permeability (e.g., Caco-2).

Distribution: Predictions of plasma protein binding and the ability to cross the blood-brain barrier.

Metabolism: Identification of potential interactions with cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism.

Excretion: Estimation of clearance rates.

Toxicity: Prediction of potential toxicities, such as hepatotoxicity or mutagenicity.

Studies on Schiff base complexes of 3-ethoxy-4-hydroxybenzaldehyde have shown that they can possess favorable ADME profiles, suggesting their suitability as candidates for non-toxic oral drugs researchgate.netnih.gov.

| ADME Property | Prediction for this compound Derivatives | Significance | Reference |

| Drug-Likeness | Compliant with Lipinski's, Pfizer's, and GSK's rules | Indicates potential as an orally active drug | researchgate.net |

| Absorption | Favorable | Good potential for absorption after oral administration | researchgate.net |

| Distribution | Favorable | Efficient distribution throughout the body | researchgate.net |

| Metabolism | Favorable | Lower chance of adverse drug-drug interactions | researchgate.net |

| Excretion | Favorable | Efficient clearance from the body | researchgate.net |

| Toxicity | Predicted to be non-toxic | Low risk of causing harm to vital organs like the liver | researchgate.netnih.gov |

Structure Activity Relationship Sar Studies of 4 Ethoxy 3 Hydroxybenzaldehyde Derivatives

Correlation of Specific Structural Motifs with Observed Biological Activity

The biological activity of derivatives of 4-Ethoxy-3-hydroxybenzaldehyde is intrinsically linked to their structural motifs. The core structure, possessing a benzene (B151609) ring with ethoxy, hydroxyl, and aldehyde groups, serves as a versatile template for chemical modification. Research has shown that the introduction of different functional groups and the formation of various classes of derivatives, such as Schiff bases, hydrazones, and oxime esters, can lead to a range of biological activities, including antimicrobial and anticancer effects.

One of the key structural motifs contributing to the biological activity of these derivatives is the azomethine group (-CH=N-) found in Schiff bases and hydrazones. This group is often crucial for the compound's interaction with biological targets. For instance, a Schiff base synthesized from 3-ethoxy-4-hydroxybenzaldehyde (B1662144) has demonstrated antibacterial activity against Staphylococcus aureus. The planarity of the benzene rings and the E/E configuration about the C=N bonds in such derivatives can influence their binding to target sites.

Furthermore, the conversion of the aldehyde group into an oxime and subsequent esterification introduces another set of structural features that modulate biological activity. For esters of 3-ethoxy-4-hydroxybenzaldehyde oxime, a direct correlation has been observed between the lipophilicity of the ester side chain and antimicrobial activity. This suggests that the ability of the molecule to penetrate microbial cell membranes is a key determinant of its efficacy. Specifically, longer alkyl chains in the ester moiety lead to increased activity against Gram-positive bacteria and Candida species researchgate.net.

The following table summarizes the antimicrobial activity of some 3-ethoxy-4-hydroxybenzaldehyde oxime esters, highlighting the impact of the alkyl chain length on the Minimum Inhibitory Concentration (MIC).

| Compound | Alkyl Chain (R) | Chain Length | MIC against Gram-positive bacteria (µg/mL) | MIC against Candida (µg/mL) |

|---|---|---|---|---|

| 4c | Octanoyl | 8 | 2-16 | 2-64 |

| 4d | Decanoyl | 10 | 2-16 | 2-64 |

| 4e | Lauryl | 12 | 2-16 | 2-64 |

| 4f | Myristoyl | 14 | 2-16 | 2-64 |

| 4g | Palmityl | 16 | 2-16 | 2-64 |

Impact of Substituent Modifications on Pharmacological Efficacy and Potency

The modification of substituents on the this compound scaffold is a fundamental strategy to modulate the pharmacological efficacy and potency of its derivatives. The nature, position, and electronic properties of these substituents can profoundly affect the molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, as well as its affinity for biological targets.

For 3-ethoxy-4-hydroxybenzylidene hydrazides, the substituents on the phenyl ring of the aromatic acid moiety have been shown to be critical for their antimicrobial activity. Compounds bearing dinitro, methoxy (B1213986), hydroxy, and nitro groups on this phenyl ring were found to be the most active. This indicates that the electronic properties (electron-donating or electron-withdrawing) and the steric bulk of these substituents are key factors in determining the antimicrobial potency.

In the series of 3-ethoxy-4-hydroxybenzaldehyde oxime esters, the length of the alkyl chain of the ester group directly impacts the lipophilicity of the compounds. A clear trend of increasing antimicrobial activity with increasing chain length (from 8 to 14 carbons) has been demonstrated, particularly against Gram-positive bacteria. For example, the derivative with a decanoyl group (4d) exhibited bactericidal activity against numerous clinical isolates of Methicillin-resistant Staphylococcus aureus (MRSA) at a concentration twice its MIC researchgate.net. This highlights the importance of optimizing the lipophilicity of these derivatives to enhance their membrane permeability and, consequently, their antibacterial efficacy.

The following interactive data table illustrates the effect of different substituents on the antimicrobial activity of a series of 3-ethoxy-4-hydroxybenzylidene hydrazides.

| Compound | Substituent on Phenyl Ring | Observed Antimicrobial Activity |

|---|---|---|

| Hydrazide 1 | Dinitro | High |

| Hydrazide 2 | Methoxy | High |

| Hydrazide 3 | Hydroxy | High |

| Hydrazide 4 | Nitro | High |

| Hydrazide 5 | Unsubstituted | Moderate |

Application of Computational SAR and QSAR Methodologies

Computational approaches, including Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) methodologies, are powerful tools for understanding and predicting the biological activity of this compound derivatives. These methods enable the correlation of the physicochemical properties of molecules with their pharmacological activities, thereby guiding the rational design of new and more potent compounds.

While specific QSAR studies on other classes of this compound derivatives are not extensively reported, broader studies on aromatic aldehydes provide insights. For instance, a QSAR analysis of the aquatic toxicity of various aromatic aldehydes, including 3-ethoxy-4-hydroxybenzaldehyde, has been performed. Such studies often utilize descriptors like the octanol/water partition coefficient (log Kow) to model hydrophobicity and molecular connectivity indices for topology. These computational models can help in the early assessment of the potential environmental impact of new derivatives.

The application of 3D-QSAR methodologies, which consider the three-dimensional structure of the molecules, can provide even more detailed insights into the SAR. These models can map out the regions of a molecule where steric bulk, positive or negative electrostatic potential, and hydrophobicity are favorable or unfavorable for biological activity. Although specific 3D-QSAR studies for this compound derivatives are not widely available in the reviewed literature, the principles of this methodology are highly applicable for the future design of more potent analogues.

Green Chemistry Principles in the Synthesis and Application of 4 Ethoxy 3 Hydroxybenzaldehyde

Development of Sustainable Synthetic Pathways and Methodologies

The traditional chemical synthesis of 4-Ethoxy-3-hydroxybenzaldehyde often relies on petroleum-derived precursors and harsh reaction conditions. In response, significant research has been directed towards developing more sustainable pathways that utilize renewable feedstocks and environmentally benign catalytic systems.

Biocatalytic Routes: A prominent green approach is the use of biocatalysis, which employs enzymes or whole microorganisms to perform chemical transformations. A patented biosynthetic method for ethyl vanillin (B372448) involves a two-step enzymatic process. This pathway starts with 3-ethoxy-4-hydroxymandelic acid, which is first converted to 3-ethoxy-4-hydroxyacetophenone acid by a mandelate dehydrogenase. Subsequently, a decarboxylase transforms this intermediate into the final product, this compound. This biocatalytic route offers mild reaction conditions, high selectivity, and avoids the use of toxic reagents, representing a significant advancement in green synthesis.

Valorization of Lignin: Lignin, a complex aromatic polymer, is a major component of lignocellulosic biomass and is typically generated as a low-value byproduct in the paper and pulp industry. The valorization of lignin into high-value aromatic chemicals like vanillin is a well-established concept. While the direct conversion to this compound is an area of ongoing research, the principle of using this abundant, renewable feedstock aligns perfectly with green chemistry. The processes developed for vanillin, which involve oxidative depolymerization of lignin using various catalytic systems, lay the groundwork for future sustainable pathways to its ethylated analogue.

Process Intensification: Another key strategy is process intensification, which aims to develop smaller, more energy-efficient, and safer manufacturing processes. The synthesis of this compound via the Reimer-Tiemann reaction of o-ethoxyphenol and chloroform (B151607) has been successfully adapted to a continuous flow microfluidic system. This technique allows for precise control over reaction parameters, leading to significantly higher mass transfer rates, reduced reaction times, and improved safety. Under optimized conditions, this method has achieved yields as high as 82.3%, showcasing a substantial improvement in efficiency over traditional batch reactors jocpr.comjocpr.com.

| Methodology | Starting Material | Key Green Chemistry Principle | Reported Yield |

|---|---|---|---|

| Biocatalysis | 3-Ethoxy-4-hydroxymandelic acid | Use of Renewable Feedstocks, Mild Conditions | High (specific yield not publicly disclosed in patent) |

| Lignin Valorization (Analogous to Vanillin) | Lignin (Renewable Biomass) | Use of Renewable Feedstocks, Waste Valorization | Variable (dependent on lignin source and process) |

| Microfluidic Synthesis (Reimer-Tiemann) | o-Ethoxyphenol | Process Intensification, Enhanced Safety & Efficiency | Up to 82.3% jocpr.comjocpr.com |

Optimization of Solvent Selection and Minimization of Waste Generation

Solvent selection is a critical aspect of green chemistry, as solvents often constitute the largest mass component of a chemical process and contribute significantly to waste and environmental impact. The focus is on replacing volatile organic compounds (VOCs) with greener alternatives.

Green Solvents: For processes involving this compound, particularly in extraction and purification stages, greener solvents are being actively explored. Natural Deep Eutectic Solvents (NADES) have emerged as promising alternatives. These solvents are mixtures of natural compounds like sugars, amino acids, and organic acids, which are biodegradable, have low toxicity, and are cost-effective nih.govresearchgate.netresearchgate.net. Studies on the extraction of the structurally similar vanillin have shown that certain NADES compositions, such as those containing choline chloride and lactic acid, exhibit high extraction efficiency nih.govresearchgate.netresearchgate.net. A key advantage of NADES is their potential for reuse; one study demonstrated that an optimized NADES system could be reused for three cycles while retaining 43% of its extraction efficiency, thereby minimizing waste nih.govresearchgate.net.

Ionic Liquids (ILs) are another class of green solvents considered for these processes. They are salts with low melting points that possess negligible vapor pressure, high thermal stability, and tunable solvency. While their cost and toxicity can be drawbacks, research into designing more benign ILs is ongoing.

In the context of vanillin production from lignin, solvent screening studies have identified aliphatic alcohols (C6-C8), such as hexanol, as greener and less toxic alternatives to traditionally used solvents like benzene (B151609) and ethyl acetate for the liquid-liquid extraction step aidic.it. These findings are highly applicable to the purification of this compound.

| Solvent Type | Example | Green Attributes | Considerations |

|---|---|---|---|

| Traditional Organic Solvent | Benzene | Effective for extraction | High toxicity, Volatile, Petroleum-derived |

| Common Organic Solvent | Ethyl Acetate | Moderately effective, less toxic than benzene | Volatile, contributes to waste streams |

| Greener Alternative | Hexanol | Less toxic, effective in weakly alkaline media | Higher boiling point can increase energy for recovery |

| Natural Deep Eutectic Solvent (NADES) | Choline chloride: Lactic acid | Biodegradable, Low toxicity, Reusable, Derived from natural sources | Higher viscosity, recovery of solute can be challenging |

Enhancement of Atom Economy and Reaction Efficiency in Industrial Processes

Atom economy is a core metric in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. A higher atom economy signifies a more sustainable process with less waste generation.

C₈H₁₀O₂ (o-Ethoxyphenol) + CHCl₃ (Chloroform) + 4NaOH (Sodium Hydroxide) → C₉H₉O₃Na (Sodium ethyl vanillinate) + 3NaCl (Sodium Chloride) + 3H₂O (Water)

Following acidification, the final product is obtained. For the purpose of atom economy calculation, we consider the main reactants contributing to the product and byproducts.

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

In this reaction, a significant portion of the reactants' mass ends up as inorganic salts (NaCl) and water, leading to a low atom economy.

| Reactant | Formula | Molecular Weight (g/mol) |

|---|---|---|

| o-Ethoxyphenol | C₈H₁₀O₂ | 138.16 |

| Chloroform | CHCl₃ | 119.38 |

| Sodium Hydroxide (B78521) | NaOH | 40.00 (x4 = 160.00) |

| Total Reactant Mass | 417.54 | |

| Product | Formula | Molecular Weight (g/mol) |

| This compound | C₉H₁₀O₃ | 166.17 |

| Atom Economy | (166.17 / 417.54) x 100 = 39.8% |

Improving Reaction Efficiency: While atom economy is a theoretical measure, reaction yield and efficiency are practical metrics of a process's success. High reaction efficiency minimizes unreacted starting materials and reduces the need for extensive purification, thereby saving energy and resources. The development of the continuous flow microfluidic synthesis for the Reimer-Tiemann reaction not only exemplifies process intensification but also significantly boosts reaction efficiency, achieving yields up to 82.3% jocpr.comjocpr.com. Another reported synthetic route starting from 4-hydroxybenzaldehyde (B117250) achieves an even higher yield of 91% chemicalbook.com. These high-yield processes are crucial for the economic viability and environmental footprint of industrial production. By focusing on catalyst design, reaction conditions, and process engineering, the chemical industry can move towards more efficient and sustainable methods for producing this compound.

Future Research Directions and Translational Perspectives

Comprehensive Elucidation of Biological Mechanisms of Action

Future research is poised to move beyond identifying the biological activities of 4-ethoxy-3-hydroxybenzaldehyde to a deeper, mechanistic understanding of its effects at the molecular level. The compound has demonstrated a range of promising biological properties, including antioxidant, anti-inflammatory, and neuroprotective effects, which warrant more detailed investigation. nih.gov

Systematic evaluations have highlighted its antioxidant activity, which may be more beneficial than previously understood. nih.gov Studies comparing it to its analogue, vanillin (B372448), found that while both exhibit strong antioxidant effects in the oxygen radical absorbance capacity (ORAC) assay, ethyl vanillin was significantly more potent in the oxidative hemolysis inhibition assay. nih.gov The antioxidant mechanism of related phenolic aldehydes is attributed to the hydroxyl group on the aromatic ring, which facilitates the scavenging of free radicals like the ABTS∙+ radical cation. nih.gov

The anti-inflammatory properties of structurally similar hydroxybenzaldehydes have been linked to the downregulation of key inflammatory mediators. For instance, analogues have been shown to suppress the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in macrophage cells. mdpi.com Future studies should focus on whether this compound follows similar pathways and identify the specific signaling cascades involved.

Furthermore, preliminary evidence for the neuroprotective effects of related compounds, such as protecting against mitochondrial dysfunction and apoptosis in neuroblastoma cells, opens a critical avenue for research. nih.govnih.gov Elucidating these mechanisms could establish the compound as a valuable scaffold for neurological drug development.

| Biological Activity | Potential Mechanism of Action | Supporting Evidence Context |

|---|---|---|

| Antioxidant | Scavenging of reactive oxygen species (ROS) and free radicals (e.g., ABTS∙+); Inhibition of oxidative hemolysis. nih.govnih.gov | Demonstrated stronger activity than vanillin in oxidative hemolysis inhibition assays. nih.gov |

| Anti-inflammatory | Potential downregulation of iNOS and COX-2 expression, leading to reduced production of inflammatory mediators like NO. mdpi.com | Inferred from studies on structurally similar hydroxybenzaldehydes. mdpi.com |

| Neuroprotective | Attenuation of mitochondrial dysfunction, oxidative stress, and apoptosis in neuronal cells. nih.govnih.gov | Observed with vanillin and its analogues in models of neurotoxicity and brain tissue damage. nih.gov |

| Antimicrobial | Disruption of the cytoplasmic membrane of bacteria and fungi. jddtonline.info | Effective against food-related microbes like Escherichia coli and Aspergillus niger. jddtonline.info |